Cas no 56767-20-5 (Indeno[1,2-c]pyrazol-4(1H)-one, 3-phenyl-)
56767-20-5 structure
Product Name:Indeno[1,2-c]pyrazol-4(1H)-one, 3-phenyl-
CAS No:56767-20-5
MF:C16H10N2O
MW:246.26340341568
CID:1600494
PubChem ID:3571921
Update Time:2025-04-21
Indeno[1,2-c]pyrazol-4(1H)-one, 3-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- Indeno[1,2-c]pyrazol-4(1H)-one, 3-phenyl-
- 3-phenyl-1H-indeno[1,2-c]pyrazol-4-one
- WBJSAJUPDRXEPQ-UHFFFAOYSA-N
- 3-phenylindeno[1,2-c]pyrazol-4(1H)-one
- AKOS005110459
- SBB062313
- SCHEMBL12856433
- MS-6527
- 3-PHENYL-1H,4H-INDENO[1,2-C]PYRAZOL-4-ONE
- DTXSID60393763
- 3-phenylindeno[3,2-c]pyrazol-4-one
- 3-Phenylindeno[1,2-c]pyrazol-4-(1H)-one
- 56767-20-5
- 3-phenyl-2H,4H-indeno[1,2-c]pyrazol-4-one
- 3-PHENYL-2H-INDENO[1,2-C]PYRAZOL-4-ONE
- 3-phenylindeno[1,2-c]pyrazol-4(2H)-one
- MFCD00170634
- SCHEMBL7090159
- 1020252-40-7
-
- Inchi: 1S/C16H10N2O/c19-16-12-9-5-4-8-11(12)15-13(16)14(17-18-15)10-6-2-1-3-7-10/h1-9H,(H,17,18)
- InChI Key: WBJSAJUPDRXEPQ-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC=CC=2C2=C1C(C1C=CC=CC=1)=NN2
Computed Properties
- Exact Mass: 246.0794
- Monoisotopic Mass: 246.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 364
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 45.8Ų
Experimental Properties
- PSA: 45.75
Indeno[1,2-c]pyrazol-4(1H)-one, 3-phenyl- Related Literature
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
56767-20-5 (Indeno[1,2-c]pyrazol-4(1H)-one, 3-phenyl-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk
上海嵘奥生物技术有限公司
Gold Member
CN Supplier
Reagent